molecular formula C15H20N2O5 B2842957 (2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213116-63-2

(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No. B2842957
CAS RN: 1213116-63-2
M. Wt: 308.334
InChI Key: FMPVOXUPJFIODB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Enantioselective synthesis techniques have been developed to create dihydropyrimidones and other chiral compounds, utilizing carbamic acid derivatives as key intermediates. These methodologies allow for the preparation of compounds with specific stereochemical configurations, essential for pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).

Chemo-Enzymatic Synthesis and Structural Characterization

Chemo-enzymatic synthesis methods have been applied to synthesize diastereomeric mixtures of 1-β-O-acyl glucuronides from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid. This process demonstrates the ability to achieve specific stereochemical outcomes, which is crucial for the study of drug metabolism and pharmacokinetics (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).

Macrocyclic and Organometallic Chemistry

Research into the synthesis of macrocyclic compounds and organometallic analogues of antibiotics, such as platensimycin, has utilized derivatives of propanoic acids. These studies contribute to the field of medicinal chemistry by exploring novel therapeutic agents and their mechanisms of action (Patra, Merz, & Metzler‐Nolte, 2012).

Modification of Drug Properties

The synthesis and evaluation of amino acid ester derivatives of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid have shown potential for creating more effective drugs with enhanced skin permeability. This research highlights the importance of chemical modifications in improving drug delivery and efficacy (Ossowicz-Rupniewska et al., 2022).

Analytical and Synthetic Chemistry Applications

Further studies demonstrate the compound's involvement in analytical chemistry techniques for understanding the kinetics and mechanisms of thermal gas-phase elimination reactions, as well as its use in synthetic chemistry for the preparation of N-substituted 1,3-oxazinan-2-ones and other complex organic molecules. These applications are pivotal for the advancement of synthetic methodologies and the development of new materials (Al-Awadi, Kaul, & El-Dusouqui, 2000).

properties

IUPAC Name

(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOXUPJFIODB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.